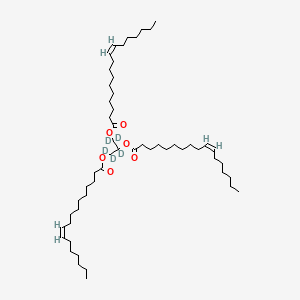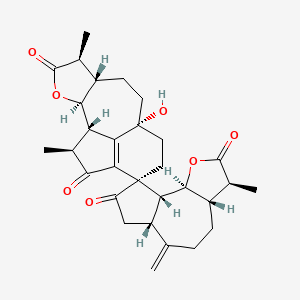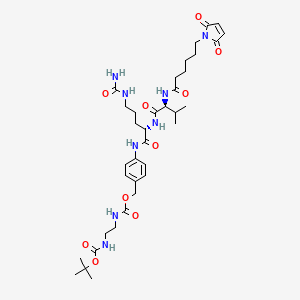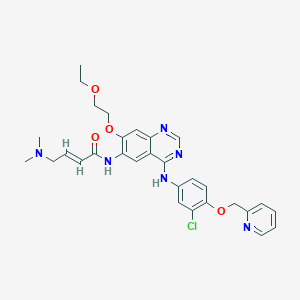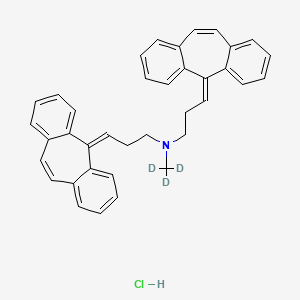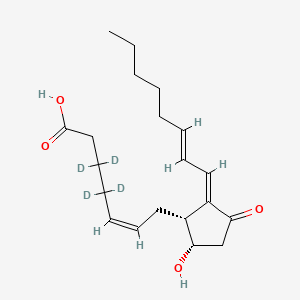
15-deoxy-| currency12,14-Prostaglandin D2-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-deoxy-Δ12,14-Prostaglandin D2-d4 is a deuterium-labeled analog of 15-deoxy-Δ12,14-Prostaglandin D2. This compound is a metabolite of Prostaglandin D2 and acts as an agonist of the DP2 receptor . It is often used in scientific research due to its stable isotope labeling, which makes it useful for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-deoxy-Δ12,14-Prostaglandin D2-d4 involves the incorporation of deuterium atoms into the parent compound, 15-deoxy-Δ12,14-Prostaglandin D2. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production of 15-deoxy-Δ12,14-Prostaglandin D2-d4 is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
15-deoxy-Δ12,14-Prostaglandin D2-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 15-deoxy-Δ12,14-Prostaglandin D2-d4 can lead to the formation of various oxygenated derivatives .
Scientific Research Applications
15-deoxy-Δ12,14-Prostaglandin D2-d4 has a wide range of scientific research applications, including:
Mechanism of Action
15-deoxy-Δ12,14-Prostaglandin D2-d4 exerts its effects by binding to the DP2 receptor, which is involved in various biological processes such as inflammation and immune response . The binding of this compound to the DP2 receptor activates downstream signaling pathways, leading to the modulation of gene expression and cellular responses . Additionally, it has been shown to induce the activation of eosinophils and stimulate the recruitment of steroid receptor coactivator-1 to peroxisome proliferator-activated receptor gamma, thereby inducing PPARγ-mediated transcription .
Comparison with Similar Compounds
Similar Compounds
15-deoxy-Δ12,14-Prostaglandin D2: The parent compound, which lacks the deuterium labeling.
15-deoxy-Δ12,14-Prostaglandin J2: Another metabolite of Prostaglandin D2, known for its anti-inflammatory and anti-cancer properties.
Uniqueness
The uniqueness of 15-deoxy-Δ12,14-Prostaglandin D2-d4 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies . This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1/i8D2,11D2 |
InChI Key |
QUGBPWLPAUHDTI-REOPIEGSSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1[C@H](CC(=O)/C1=C/C=C/CCCCC)O |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


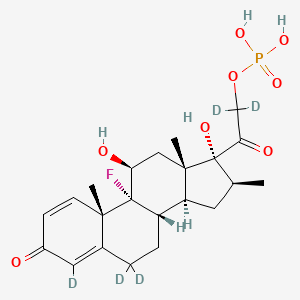
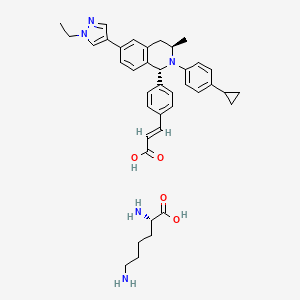
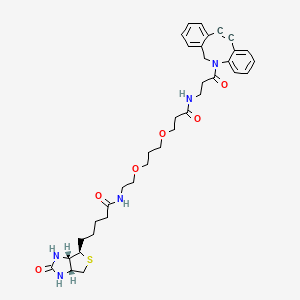
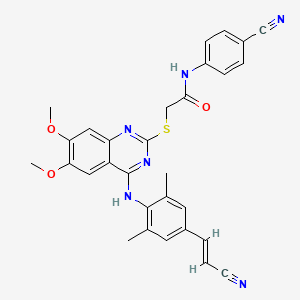
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
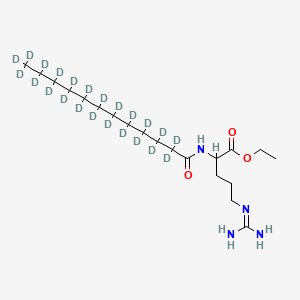
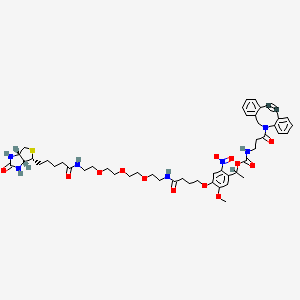
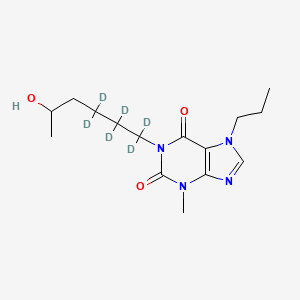
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
